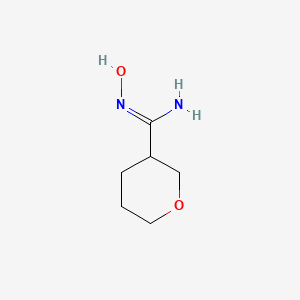

N'-hydroxyoxane-3-carboximidamide

Description

Contextualizing N'-Hydroxyoxane-3-carboximidamide within Amidoxime (B1450833) Chemistry

This compound belongs to the amidoxime class of organic compounds. Amidoximes are characterized by the presence of a hydroxylamino group (-NHOH) and an amino group (-NH2) attached to the same carbon atom, which is also double-bonded to a nitrogen atom, forming a carboximidamide core. nih.govresearchgate.net This functional group arrangement, specifically C(=NOH)NHR, makes them derivatives of amidines.

The chemistry of amidoximes is rich and versatile, primarily due to the nucleophilic character of the amino group and the ability of the oxime group to exist in (Z) and (E) isomeric forms, with the (Z)-isomer generally being more stable. mdpi.com The most common method for synthesizing amidoximes involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. researchgate.netnih.gov

Amidoximes are highly valued in medicinal chemistry and materials science. They are recognized as important building blocks for synthesizing various heterocyclic compounds, such as 1,2,4-oxadiazoles. nih.govacs.org Furthermore, many amidoxime-containing molecules are investigated as prodrugs because they can be metabolized in the body to release nitric oxide (NO), a crucial signaling molecule with vasodilatory properties. mdpi.comnih.gov The ability of enzymes like cytochrome P450 to oxidize the C=N-OH moiety, leading to NO release, underpins much of the pharmacological interest in this class of compounds. mdpi.com

Table 1: General Characteristics of Amidoximes

| Property | Description | Reference |

|---|---|---|

| Functional Group | Contains both a hydroxyimino and an amino group on the same carbon atom. | nih.gov |

| General Structure | RC(=NOH)NH2 | nih.gov |

| Key Synthesis Method | Nucleophilic attack of hydroxylamine on a nitrile (R-C≡N). | researchgate.netnih.gov |

| Isomerism | Typically exist as (Z) and (E) stereoisomers, with the (Z) form being more energetically favorable. | mdpi.com |

| Biological Significance | Act as nitric oxide (NO) donors and are used as prodrugs. | nih.govnih.gov |

| Synthetic Utility | Versatile precursors for the synthesis of various nitrogen-containing heterocycles. | nih.govacs.org |

The Oxane Ring System in Organic Chemistry

The structural foundation of this compound is the oxane ring. Oxane is the preferred IUPAC name for the saturated six-membered heterocycle containing five carbon atoms and one oxygen atom, also commonly known as tetrahydropyran (B127337) (THP). wikipedia.orgebi.ac.uk This ring system is a fundamental motif in organic chemistry. fishersci.comdrugbank.com

Oxane is classified as a saturated aliphatic heterocycle. drugbank.com The ring typically adopts a stable chair conformation to minimize angular and torsional strain, similar to cyclohexane. upenn.eduwikipedia.org The presence of the oxygen atom, however, introduces specific stereoelectronic effects, such as the anomeric effect, which can influence the conformational preferences of substituents on the ring. cdnsciencepub.com

The oxane ring is not merely a synthetic curiosity; it is a core component of numerous biologically vital molecules. Most notably, the pyranose form of sugars, including glucose, consists of an oxane ring system. wikipedia.orgwikipedia.org In synthetic chemistry, the related compound 3,4-dihydropyran is frequently used to introduce the 2-tetrahydropyranyl (THP) group, a common and robust protecting group for alcohols. wikipedia.org

Table 2: Properties of Oxane (Tetrahydropyran)

| Property | Value |

|---|---|

| Chemical Formula | C5H10O |

| Molar Mass | 86.134 g·mol−1 |

| Appearance | Colorless liquid |

| Density | 0.880 g/cm³ |

| Boiling Point | 88 °C (190 °F; 361 K) |

| Melting Point | −45 °C (−49 °F; 228 K) |

Data sourced from wikipedia.org

Historical Development of N-Hydroxyamidoxime Research

The study of amidoximes dates back to the 19th century. The first synthesis of a compound in this class, formamidoxime, was achieved by Lossen and Schigerdecker in 1873. mdpi.comnih.gov Shortly after, in 1884, Tiemann was the first to correctly propose their chemical structure. researchgate.netmdpi.comnih.gov

Research into N-hydroxyamidoximes, also referred to as N,N'-dihydroxyamidines or N-hydroxycarbamimidoyl derivatives, represents a more specialized subfield. These compounds feature a hydroxyl group attached to the amino nitrogen of the amidoxime core. The synthesis of related N-hydroxycarbamates was explored in the mid-20th century, laying some groundwork for understanding the chemistry of N-hydroxylated amine derivatives. rsc.org

Systematic investigation into the synthesis of N-hydroxyamidoximes has led to various methods. One approach involves the reaction of nitrile oxides with O-substituted hydroxylamines. researchgate.net More recent methodologies have focused on creating N-substituted and N,N-disubstituted N'-hydroxy-pyridinecarboximidamides, demonstrating the ongoing efforts to create complex derivatives with potential applications. researchgate.net These compounds are of interest as they combine the features of amidoximes with those of hydroxamic acids, making them intriguing candidates for various chemical and biological studies. researchgate.net The development of efficient, often multi-step or one-pot, synthetic routes remains an active area of research to access these complex structures. researchgate.netrsc.org

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxyoxane-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(8-9)5-2-1-3-10-4-5/h5,9H,1-4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIFZSQQUGJNSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(COC1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Hydroxyoxane 3 Carboximidamide and Analogues

Strategies for the Construction of the Oxane Ring Moietynih.gov

The oxane, or tetrahydropyran (B127337) (THP), ring is a common structural feature in numerous biologically active natural products. nih.gov Consequently, a wide array of synthetic methods for its construction has been developed. These strategies generally involve the formation of a key carbon-oxygen bond to close the ring. thieme-connect.com

Several powerful cyclization strategies are employed to form the saturated oxane ring.

Acid-Catalyzed Cyclization: The cyclodehydration of diols is a direct method for forming cyclic ethers. mdpi.com For instance, hexane-1,6-diol can be converted to oxepane, a seven-membered ring, using heteropoly acids as catalysts, a method that can be adapted for the synthesis of six-membered oxane rings from corresponding diols. mdpi.com The Prins cyclization, another acid-catalyzed method, constructs THP rings from dienyl alcohols and aldehydes. mdpi.com

Ring-Closing Metathesis (RCM): RCM has become a prominent method for synthesizing a wide range of unsaturated rings, including those that are precursors to oxanes. wikipedia.orgorganic-chemistry.org The reaction uses metal catalysts, such as those developed by Grubbs and Schrock, to form a cyclic alkene from a diene via an intramolecular metathesis. libretexts.org The resulting unsaturated cyclic ether can then be hydrogenated to yield the saturated oxane ring. The driving force for the reaction is often the formation of volatile ethylene (B1197577) as a byproduct. wikipedia.org This method is valued for its tolerance of various functional groups and its applicability to the synthesis of large rings. wikipedia.orglibretexts.org

Intramolecular Nucleophilic Substitution: This classical and reliable method involves an internal SN2 reaction between a hydroxyl group and a leaving group within the same molecule. mdpi.compressbooks.pub The precursor is typically a halo-alcohol or a tosylated diol. The reaction proceeds by the hydroxyl group acting as an intramolecular nucleophile, attacking the carbon atom bearing the leaving group to form the cyclic ether. The stereoselectivity of these reactions in forming seven-membered rings (oxepanes) has been noted to be particularly high, a principle that also applies to the formation of six-membered oxanes. The efficiency of this cyclization is high when forming stable five- or six-membered rings.

Table 1: Comparison of Oxane Ring Synthesis Strategies

| Method | Precursor | Key Reagents/Catalysts | Advantages | Primary Product |

|---|---|---|---|---|

| Acid-Catalyzed Cyclodehydration | Acyclic Diol | Heteropoly Acids (HPAs) | Direct, atom-economical | Saturated Oxane |

| Prins Cyclization | Homoallylic Alcohol & Aldehyde | Lewis or Brønsted Acids | Forms C-C and C-O bonds | Substituted Oxane |

| Ring-Closing Metathesis (RCM) | Acyclic Diene Ether | Grubbs or Schrock Catalysts (Ru, Mo) | High functional group tolerance, good for large rings wikipedia.orgorganic-chemistry.org | Unsaturated Oxane |

| Intramolecular SN2 | Halo-alcohol or Sulfonylated Alcohol | Base | Reliable, often stereospecific mdpi.com | Saturated Oxane |

Synthesis of the N'-Hydroxycarboximidamide Moiety

The N'-hydroxycarboximidamide group, also known as an amidoxime (B1450833) or amidine oxime, is a key functional group in medicinal chemistry. Its most common synthesis begins with a nitrile precursor.

The reaction between a nitrile and hydroxylamine (B1172632) is the most direct and widely used method for preparing amidoximes. nih.gov This process involves the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group. However, the reaction can sometimes be complicated by the formation of amide by-products, depending on the reaction conditions and the nature of the nitrile. nih.govrsc.org

The conditions for the addition of hydroxylamine to nitriles have been extensively studied to improve yields and selectivity while minimizing side reactions. A variety of catalytic systems and reaction media have been developed.

Solvent-Based Methods: Traditionally, the reaction is carried out in alcohol solutions. nih.gov An environmentally improved method uses a mixture of formic acid and water, where formic acid acts as both a solvent and a catalyst, allowing for the efficient conversion of aromatic aldehydes to nitriles (via an in-situ formed aldoxime) and could be conceptually applied to the subsequent reaction with hydroxylamine. nih.gov Other solvent-based systems utilize catalysts like Fe(HSO₄)₃ in DMF at elevated temperatures to convert aldehydes directly to nitriles in the presence of hydroxylamine hydrochloride.

Solvent-Free (Neat) Conditions: To create more environmentally friendly and atom-efficient processes, solvent-free methods have been developed. One such procedure involves simply heating an aldehyde with hydroxylamine hydrochloride at 100°C, which proceeds through an aldoxime intermediate that dehydrates to the nitrile. tandfonline.com Another approach uses a heterogeneous and recyclable copper fluorapatite (B74983) (CuFAP) catalyst to facilitate the reaction between aldehydes and hydroxylamine hydrochloride under neat conditions at 100°C.

Basic Medium: The reaction is often performed in a basic medium to generate free hydroxylamine from its hydrochloride salt. youtube.com Sodium bicarbonate can be used in solvent-free microwave-assisted conditions to produce nitriles from aldehydes and hydroxylamine hydrochloride. researchgate.net

Table 2: Selected Reaction Conditions for Nitrile/Amidoxime Synthesis

| Method | Starting Material | Catalyst/Reagents | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Catalytic Conversion | Aromatic Aldehydes | Fe(HSO₄)₃, NH₂OH·HCl | DMF | 120 °C | One-pot conversion to nitriles | |

| Heterogeneous Catalysis | Benzaldehyde | CuFAP, NH₂OH·HCl, TsCl | None (Neat) | 100 °C | Recyclable catalyst, good to excellent yields of nitriles | |

| Solvent-Free Conversion | Aliphatic/Aromatic Aldehydes | NH₂OH·HCl | None (Neat) | 100 °C | Environmentally friendly, minimized waste | tandfonline.com |

| Green Chemistry Approach | Aromatic Aldehydes | NH₂OH·HCl, NaOAc | Formic Acid / H₂O | 80 °C | Use of water as a co-solvent, recyclable formic acid | nih.gov |

| Ionic Liquid Medium | Nitriles | NH₂OH | Ionic Liquids | Varied | Reduced reaction time and elimination of amide by-product | nih.gov |

Reactions of Hydroxylamine with Activated Carboxylic Acid Derivativesrsc.orgwikipedia.orgtandfonline.comcore.ac.uk

An alternative, though less direct, pathway involves the reaction of hydroxylamine with activated forms of carboxylic acids, such as acyl chlorides and esters. This approach is most commonly used for the synthesis of hydroxamic acids (R-C(=O)NHOH), which are structurally related to N'-hydroxycarboximidamides. nih.gov The reaction proceeds via nucleophilic acyl substitution, where hydroxylamine acts as the nucleophile. nih.gov Due to the "alpha effect," the lone pairs on the adjacent nitrogen and oxygen atoms enhance hydroxylamine's nucleophilicity compared to simple amines. youtube.com

Acyl Chlorides: The reaction between an acyl chloride and hydroxylamine is a rapid and efficient method for forming an amide bond due to the high reactivity of the acyl chloride. nih.gov The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride and in the presence of a base to neutralize the HCl generated. youtube.comnih.gov Studies have shown that the reaction can lead to both N-acylation (forming hydroxamic acid) and O-acylation (forming O-acylhydroxylamine), with the relative amounts depending on the specific acylating agent. acs.org

Esters: Esters are less reactive than acyl chlorides but are also common precursors for reactions with hydroxylamine. The direct reaction often requires a large excess of hydroxylamine and may be conducted at elevated temperatures or under microwave irradiation to achieve good yields. nih.govorganic-chemistry.org The reaction can be catalyzed by bases like NaOH, KOH, or CH₃ONa, which generate free hydroxylamine in situ. nih.gov Theoretical studies suggest that the reaction proceeds preferentially through the zwitterionic tautomer of hydroxylamine (ammonia oxide, H₃N⁺-O⁻) in a concerted mechanism. rsc.org

Amidoxime Formation from Imidoyl Chlorides, Thioamides, and Imidoylbenzotriazoles

The synthesis of amidoximes can be achieved by reacting hydroxylamine with activated amide derivatives such as imidoyl chlorides, thioamides, and imidoylbenzotriazoles. rsc.org These methods provide alternatives to the more common route starting from nitriles.

From Imidoyl Chlorides: Imidoyl chlorides, which feature a RC(NR')Cl functional group, are reactive intermediates that can be converted to the corresponding amidoximes. wikipedia.org They are typically synthesized by the reaction of a monosubstituted amide with a halogenating agent like phosgene (B1210022) or thionyl chloride. wikipedia.org The subsequent reaction with hydroxylamine displaces the chloride to form the N'-hydroxycarboximidamide structure. However, the utility of this method can be limited by the instability of some imidoyl chlorides, particularly aliphatic ones, which are often obtained in low yields. rsc.org

From Thioamides: Thioamides serve as effective precursors for amidoximes, and in some cases, may provide better yields than the corresponding nitrile-based syntheses. nih.gov The conversion involves the reaction of a thioamide with hydroxylamine. nih.gov The development of a general single-step, silver(I)-promoted reaction for the direct conversion of thioamides to amidines highlights the utility of thioamides as synthons. nih.gov For instance, N-(t-Boc)thioamides react with various amines in the presence of HgCl₂ to afford N-(t-Boc)-N'-substituted amidines in excellent yields. researchgate.net A similar approach with hydroxylamine can yield the desired amidoxime. The thioamides themselves can be prepared from amides using various thiating reagents, such as Lawesson's reagent or phosphorus pentasulfide. rsc.orgnih.gov

From Imidoylbenzotriazoles: A more recent and efficient method involves the use of imidoylbenzotriazoles. These stable intermediates are prepared from the reaction of secondary amides with oxalyl chloride and benzotriazole, or with 1-chloro-1H-benzotriazole and triphenylphosphine (B44618). rsc.orgacs.org The reaction of imidoylbenzotriazoles with hydroxylamine, particularly under microwave irradiation, allows for the rapid synthesis of amidoximes in good yields (65–81%) with short reaction times (5–15 minutes). nih.gov

Table 1: Comparison of Precursors for Amidoxime Synthesis

| Precursor | General Method | Advantages | Disadvantages |

|---|---|---|---|

| Imidoyl Chlorides | Reaction with hydroxylamine | Readily formed from amides | Often unstable, especially aliphatic variants; may require harsh reagents rsc.orgwikipedia.org |

| Thioamides | Reaction with hydroxylamine | Can give better yields than nitriles; milder reaction conditions possible rsc.orgnih.gov | Requires synthesis of the thioamide precursor nih.gov |

| Imidoylbenzotriazoles | Reaction with hydroxylamine (often microwave-assisted) | Stable precursors; rapid reaction times; good yields rsc.orgnih.gov | Requires synthesis of the imidoylbenzotriazole precursor acs.org |

Direct One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by avoiding the isolation of intermediates.

Ph₃P–I₂-Mediated Dehydrative Condensation from Amides

A direct, one-pot approach for the synthesis of N-substituted amidoximes from secondary amides has been developed utilizing a triphenylphosphine–iodine (Ph₃P–I₂) system. rsc.orgresearchgate.net This method involves a dehydrative condensation reaction that proceeds under mild conditions with short reaction times. researchgate.netnih.gov

The reaction is typically carried out by adding the amide, triethylamine, and hydroxylamine hydrochloride to a solution of iodine and triphenylphosphine in a solvent like dichloromethane (B109758) at 0 °C, followed by stirring at room temperature. rsc.orgnih.gov The proposed mechanism suggests that the Ph₃P–I₂ combination forms reactive species which activate the amide. Phosphorylation at the amide oxygen leads to an iminium intermediate, which can then be converted to a highly reactive imidoyl iodide. Subsequent displacement by hydroxylamine yields the N-substituted amidoxime product. rsc.orgresearchgate.net This approach is applicable to a variety of N-aryl and N-alkyl substituted amides. rsc.orgresearchgate.net

Synthesis from Carboxylic Acids

The Ph₃P–I₂-mediated methodology has been extended to a direct one-pot synthesis of amidoximes starting from carboxylic acids. rsc.orgnih.gov This is achieved by first forming the amide in situ, followed by the dehydrative condensation with hydroxylamine, all within the same reaction vessel. nih.gov

The procedure involves mixing the carboxylic acid, an amine, and an excess of the Ph₃P–I₂ dehydrating agent. rsc.orgnih.gov After the initial formation of the amide, hydroxylamine hydrochloride is added to the mixture to complete the conversion to the amidoxime. rsc.orgnih.gov This sequential addition strategy is effective due to the difference in reactivity between the carboxylic acid and the resulting amide. rsc.org This method allows for the efficient construction of N-substituted amidoximes from readily available carboxylic acids and amines without the need to isolate the intermediate amide. rsc.orgnih.govresearchgate.net

Table 2: One-Pot Synthesis of N-Substituted Amidoximes

| Starting Material | Reagents | Key Features |

|---|---|---|

| Secondary Amide | Ph₃P, I₂, Et₃N, NH₂OH·HCl | Mild conditions, short reaction times, direct conversion rsc.orgresearchgate.net |

| Carboxylic Acid | Ph₃P, I₂, Amine, Et₃N, NH₂OH·HCl | One-pot, in situ amide formation, avoids isolation of intermediates rsc.orgnih.gov |

Amidoxime Formation from Nitroalkanes

A convenient, one-step synthesis of substituted amidoximes can be achieved through the reaction of primary nitroalkanes with magnesium or lithium amides. nih.govresearchgate.net This method provides a direct route to N-substituted amidoximes. rsc.org

The reaction involves the treatment of a primary nitroalkane with a metallated amine. The choice of the metallating agent and the structure of the amine can influence the yield of the amidoxime. For instance, n-butyllithium has been found to be a preferred reagent for preparing N-(primary alkyl) or N-(secondary alkyl) amidoximes, while Grignard reagents are more suitable for producing amidoximes from t-butylamine. nih.gov The scope of this reaction has been expanded to include various nitroalkanes and amines, including unsaturated amines and anilines, demonstrating its generality. nih.gov This transformation is believed to proceed via the derived nitronate anion. researchgate.net

Ring-Opening Reactions of Specific Heterocycles with Hydroxylamine

The formation of amidoximes can also be accomplished through the ring-opening of certain heterocyclic compounds upon treatment with hydroxylamine. nih.gov This synthetic strategy is dependent on the specific heterocycle used and its susceptibility to nucleophilic attack by hydroxylamine.

For example, this method has been used for the synthesis of pyrazine-based amidoximes from open-chain pyrazine (B50134) derivatives or their pyrrolopyrazine tautomers. nih.gov The reaction can proceed either via the attack of hydroxylamine on a nitrile group present in the substrate or through the opening of a pyrrolidine (B122466) ring, yielding the desired amidoximes in good yields. nih.gov Another instance involves the treatment of 4-aminopteridine 3-oxide with hydroxylamine, which results in the opening of the pyrimidine (B1678525) ring and the simultaneous formation of an amidoxime function. clockss.org

Synthesis of Carbamoyl (B1232498) Amidoxime Derivatives from Carbamoyl Cyanides

A highly efficient method for the preparation of carbamoyl amidoxime derivatives involves the reaction of carbamoyl cyanides (also known as cyanoformamides) with hydroxylamine. acs.orgnih.gov This reaction is noteworthy for its speed and high yields.

In this synthesis, hydroxylamine adds to the nitrile group of the carbamoyl cyanide, leading directly to the carbamoyl amidoxime. acs.org The procedure is straightforward: the carbamoyl cyanide is added to a mixture of hydroxylamine hydrochloride and a base, such as potassium hydroxide (B78521) or potassium tert-butoxide, in methanol. acs.org The reaction is typically complete within a very short time frame, often less than 10 minutes, and produces the desired products in high yields. acs.org This method provides an effective route to a wide range of carbamoyl amidoximes, which are valuable precursors for various heterocyclic structures. nih.gov

Advanced Synthetic Techniques and Green Chemistry Initiatives

The synthesis of N'-hydroxyoxane-3-carboximidamide and its analogs has benefited from the adoption of modern technologies that enhance reaction efficiency, reduce environmental impact, and allow for precise control over reaction parameters. These advanced methods represent a significant leap forward from traditional synthetic approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. raco.catresearchgate.net This technology utilizes microwave energy to rapidly and uniformly heat the reaction mixture, which can overcome activation energy barriers more efficiently. researchgate.net

In the context of synthesizing this compound, which involves the reaction of a nitrile precursor with hydroxylamine, microwave irradiation can significantly expedite the formation of the amidoxime moiety. The application of microwave heating has been shown to be effective in the synthesis of various heterocyclic compounds, including those with structural similarities to the oxane ring system. nih.govnih.gov For instance, the condensation of isatins with malonic acid derivatives to form 3-hydroxy-2-oxindoles has been achieved with high yields (up to 98%) in as little as 5-10 minutes under microwave irradiation. nih.gov This suggests that the synthesis of this compound from an appropriate nitrile could be similarly optimized.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Yield | Variable | Often higher |

| Side Reactions | More prevalent | Minimized |

This table provides a generalized comparison based on literature for various organic syntheses.

Microreactor Technology Applications

Microreactor technology, also known as flow chemistry, offers precise control over reaction conditions such as temperature, pressure, and mixing, leading to improved safety, scalability, and product purity. researchgate.netnih.gov These systems utilize micro-structured reactors with small channel dimensions, which provide a large surface-area-to-volume ratio, facilitating rapid heat and mass transfer. researchgate.netkth.se

Environmentally Conscious Synthetic Methods

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net In the synthesis of this compound and its analogs, several environmentally benign strategies can be employed.

One key aspect is the use of greener solvents, such as water or ethanol, or even performing reactions under solvent-free conditions. researchgate.netnih.gov For instance, the synthesis of hydroxyisoxazolidine derivatives, which share structural motifs with the target compound, has been achieved in an environmentally friendly manner using non-toxic reagents at room temperature. researchgate.net Another green approach involves the use of catalysts to enhance reaction efficiency and reduce waste. researchgate.net For the N-alkylation of amines, a sustainable method utilizing a palladium(II) complex as a catalyst has been reported, which proceeds via a hydrogen auto-transfer reaction with water as the only byproduct. rsc.org

Derivatization Strategies for N-Hydroxyamidoximes

The biological activity of a lead compound can often be fine-tuned through chemical modification. For this compound, the N-hydroxyamidoxime functional group presents a versatile handle for derivatization.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are common strategies to modify the physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability. These reactions involve the introduction of an alkyl or acyl group, respectively, onto the nitrogen atom of the hydroxyamidoxime moiety.

The N-alkylation of amines has been extensively studied, with various methods available, including the use of alkyl halides, reductive amination, and alcohol activation. rsc.org A sustainable approach involves the use of a palladium(II) complex to catalyze the N-alkylation of amines with alcohols, offering a green alternative to traditional methods. rsc.org Similarly, N-acylation can be achieved using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents.

In the context of N-hydroxyamidoximes, derivatization can also occur on the oxygen atom of the hydroxyl group. The synthesis of O-substituted N,N'-dihydroxybenzamidines has been reported, highlighting the potential for modification at this position. researchgate.net These derivatization strategies can be applied to this compound to generate a library of analogs for structure-activity relationship (SAR) studies. For example, the introduction of different alkyl or acyl groups could influence the compound's ability to interact with its biological target.

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N'-methoxyoxane-3-carboximidamide |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N'-acetoxyoxane-3-carboximidamide |

| O-Alkylation | Alkyl halide in presence of base | O-Alkyl-N'-hydroxyoxane-3-carboximidamide |

This table illustrates hypothetical derivatization reactions based on general chemical principles.

Structural Elucidation and Conformational Analysis

Tautomerism of N'-Hydroxyoxane-3-carboximidamide and Related Amidoximes

Amidoximes are known to exist in different tautomeric forms, and the equilibrium between these forms can be influenced by factors such as solvent and substituents. mdpi.combohrium.com For this compound, several tautomeric forms are theoretically possible.

The most commonly considered tautomerism for amidoximes is the equilibrium between the amidoxime (B1450833) form and the iminohydroxylamine form. mdpi.comnih.gov Theoretical and experimental studies on simple amidoximes like acetamidoxime (B1239325) and benzamidoxime (B57231) have shown that the amidoxime form is generally more stable. nih.gov Specifically, the Z-amidoxime isomer is typically the most dominant and energetically favorable form. mdpi.comnih.gov The iminohydroxylamine tautomers are generally less stable. mdpi.com This suggests that for this compound, the amidoxime tautomer is likely to be the predominant species in solution.

A zwitterion is a molecule that contains an equal number of positive and negative charges. wikipedia.orgaqion.de In the context of amidoximes, the aminonitrone tautomer is considered a zwitterionic form. mdpi.comnih.gov The presence of a zwitterionic form for amidoximes was first demonstrated in 1964 and can be identified by a characteristic band in the FT-IR spectrum. mdpi.comnih.gov The stability of this zwitterionic aminonitrone form can be influenced by the solvent, with protic solvents tending to stabilize it. bohrium.com In some metal complexes, amidoximes have been observed to bind in their zwitterionic form. nih.gov For this compound, the possibility of a zwitterionic tautomer should be considered, especially in polar or protic environments.

The carbon-nitrogen double bond of the amidoxime group allows for the existence of Z and E geometrical isomers. mdpi.comstudymind.co.uk The assignment of Z or E is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double bond. youtube.com In the Z isomer, the highest priority groups are on the same side of the double bond, while in the E isomer, they are on opposite sides. studymind.co.uk For most amidoximes studied, the Z isomer is the most stable and predominant form. mdpi.comnih.gov Theoretical calculations have shown a significant energy gap between the Z and E forms of amidoximes. bohrium.com This suggests that this compound would primarily exist as the Z isomer.

Conformational Preferences of the Oxane Ring System

The oxane (tetrahydropyran) ring in this compound is not planar and adopts a chair conformation to minimize steric strain. This is the preferred conformation for most six-membered saturated rings. The introduction of substituents on the oxane ring can influence its conformational preferences. In the case of this compound, the carboximidamide group at the 3-position will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. The stability of the chair conformation is a key feature of the oxane ring system. nih.gov

Intermolecular Interactions and Solid-State Architecture (e.g., Hydrogen Bonding Networks in Analogous Structures)

The solid-state structure of this compound is expected to be significantly influenced by intermolecular hydrogen bonding. The amidoxime moiety contains both hydrogen bond donors (the -NH2 and -OH groups) and acceptors (the nitrogen and oxygen atoms). mdpi.com This allows for the formation of extensive hydrogen-bonding networks, which can dictate the crystal packing. nih.govnih.gov In analogous structures, such as benzamide (B126) complexes and other amidine-containing compounds, hydrogen bonds play a crucial role in forming extended one-, two-, or three-dimensional networks. nih.govnih.gov The presence of both donor and acceptor sites in this compound suggests that it will likely form a complex and stable crystal lattice stabilized by a network of intermolecular hydrogen bonds. rsc.orgnih.gov

Interactive Data Tables

Table 1: Tautomeric Forms of Amidoximes and Their Relative Stabilities

| Tautomer | General Structure | Relative Stability (based on acetamidoxime and benzamidoxime) |

|---|---|---|

| Z-Amidoxime | R-C(=NOH)-NH2 (Z isomer) | Most stable and dominant form mdpi.comnih.gov |

| E-Amidoxime | R-C(=NOH)-NH2 (E isomer) | Less stable than Z-amidoxime mdpi.com |

| Z-Aminonitrone | R-C(NH2)=N+(H)-O- (Z isomer) | One of the more stable minor isomers mdpi.com |

| Iminohydroxylamine | R-C(NH)=N-OH | Less stable than amidoxime forms mdpi.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetamidoxime |

Reactivity and Reaction Pathways

Oxidative Degradation Mechanisms of N'-Hydroxyoxane-3-carboximidamide

The oxidation of this compound can proceed through several distinct mechanisms, including chemical, enzymatic, and photo-induced pathways. These processes primarily target the amidoxime (B1450833) functional group, leading to various degradation products.

The chemical oxidation of amidoximes can be facilitated by various reagents, including metal-containing systems and other chemical oxidants. Hemoproteins, for instance, can catalyze the oxidation of amidoximes. Horseradish peroxidase, which generates highly reactive iron-oxo species in the presence of hydrogen peroxide, is known to oxidize amidoximes primarily to nitriles. researchgate.net In contrast, other oxidation systems may yield amides as the major product. The specific product often depends on the nature of the oxidant employed. researchgate.net

For example, studies on various amidoximes using different types of oxidants have shown a divergence in the primary oxidation products, as summarized in the table below.

| Oxidant Type | Predominant Product |

| Monoelectronic oxidants | Amide |

| O₂ atom donors | Nitrile |

| O₂ atom donors + iron-porphyrin catalyst | Nitrile |

| 2-Iodoxybenzoic acid (IBX) | Amide |

This table is generated based on findings from studies on benzamidoxime (B57231) and related compounds. researchgate.net

Enzymatic systems play a crucial role in the metabolism and oxidation of amidoximes. nih.gov Research has demonstrated that the Cytochrome P450 (CYP450) family of enzymes is primarily responsible for the oxidation of the C=N-OH moiety found in these compounds. nih.gov This enzymatic process is dependent on the presence of both NADPH and molecular oxygen (O₂). nih.gov

The oxidation of amidoximes by CYP450, often studied using rat liver microsomes, leads to the formation of the corresponding amide as a major product, alongside the release of nitric oxide (NO), nitrites (NO₂⁻), and nitrates (NO₃⁻). nih.gov The reaction is significantly inhibited by known CYP450 inhibitors like miconazole, confirming the central role of these enzymes. nih.gov Conversely, nitric oxide synthase (NOS) does not appear to be involved in the oxidation of amidoximes. nih.gov

This compound, like other amidoximes, is generally inert to singlet oxygen (¹O₂) in its standard form. researchgate.netnih.gov However, its reactivity changes upon conversion to its anionic form, the amidoximate. researchgate.netnih.gov Under conditions of photooxygenation, the amidoximate anion can be oxidized by singlet oxygen. nih.gov This reaction typically yields the corresponding amide as the major product, with the nitrile being formed as a minor product. researchgate.netnih.gov This pathway highlights a specific mechanism of degradation that is conditional on both the pH (favoring anion formation) and the presence of light and a photosensitizer to generate singlet oxygen.

A key feature of amidoxime oxidation is the release of nitric oxide (NO). The established mechanism involves the oxidative cleavage of the C=N(OH) bond, a reaction catalyzed by enzymes such as CYP450. nih.govnih.gov This process involves the transfer of an oxygen atom from O₂ to the substrate, which results in the breaking of the carbon-nitrogen double bond and the simultaneous release of NO. nih.gov

This release of NO is not merely a byproduct but has significant biological implications. The liberated NO can activate guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This, in turn, can trigger a cascade of downstream effects, including the activation of certain ion channels and cellular relaxation responses. nih.gov

Reductive Transformations of this compound to Amidines

In addition to oxidation, this compound can undergo reduction to form its corresponding amidine. This transformation is significant as it represents a bioactivation pathway, where the amidoxime acts as a prodrug for the pharmacologically active amidine. nih.gov Amidoximes are less basic and more readily absorbed than their highly basic amidine counterparts. nih.gov Following absorption, they can be reduced in vivo to the active form. nih.gov

This reduction is carried out by an enzymatic system found in the liver and other organs, involving cytochrome b5, its reductase, and a P450 enzyme. nih.gov The efficiency of this reductive pathway underscores the potential of amidoximes as prodrugs for delivering amidine-based therapeutic agents. nih.gov

From a chemical synthesis perspective, the reduction of an amidoxime to an amidine can be achieved through catalytic hydrogenation. This is a common and effective method for the reduction of N-hydroxy functional groups. While specific studies on the palladium-catalyzed hydrogenation of this compound are not detailed in the literature, the methodology is widely applied to related transformations. rsc.orgnih.gov

Palladium on carbon (Pd/C) is a frequently used catalyst for such reactions, typically using hydrogen gas (H₂) as the reducing agent. This method is valued for its efficiency and the clean conversion to the desired product. The general conditions for such a transformation are presented below.

| Reaction | Catalyst | Reducing Agent | Typical Conditions |

| Amidoxime to Amidine | Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Room temperature, atmospheric or elevated pressure, suitable solvent (e.g., ethanol, methanol) |

This table represents generalized conditions for catalytic hydrogenation and is not based on a specific study of this compound.

Enzymatic Reduction Pathways

While specific studies on the enzymatic reduction of this compound are not extensively documented, the presence of a C=N double bond in its N'-hydroxycarboximidamide (amidoxime) functional group suggests a potential susceptibility to enzymatic reduction. Imine reductases (IREDs) are a class of enzymes known to catalyze the asymmetric reduction of C=N bonds in imines and iminium ions to their corresponding amines. nih.gov These enzymes, typically dependent on a nicotinamide (B372718) cofactor such as NADPH, have seen increasing application in biocatalysis for the synthesis of chiral amines. nih.gov

The general transformation catalyzed by IREDs involves the reduction of a (pro)chiral imine to a chiral amine. nih.gov Given this catalytic activity, it is plausible that this compound could serve as a substrate for certain IREDs or other reductase enzymes, leading to the reduction of the carboximidamide C=N bond. This would result in the formation of the corresponding N'-hydroxy-3-(aminomethyl)oxane. Further research would be necessary to identify specific enzymes capable of this transformation and to determine the stereoselectivity of the reduction.

In a broader context, enzymatic reduction is a key activation step for certain classes of prodrugs, such as nitroaromatic compounds, which are reduced by nitroreductases to generate cytotoxic agents. nih.gov Although this compound is not a nitroaromatic compound, the principle of enzymatic modification to alter a molecule's properties is a cornerstone of biocatalysis.

Cyclization Reactions Leading to Heterocyclic Compounds

The N'-hydroxycarboximidamide functional group is a valuable synthon for the construction of various nitrogen- and oxygen-containing heterocycles. Through cyclization reactions, the oxane-based starting material can be converted into more complex molecular architectures.

Formation of 1,2,4-Oxadiazoles and 1,2,4-Oxadiazolones

The most common application of N'-hydroxycarboximidamides (amidoximes) in heterocyclic synthesis is their conversion to 3,5-disubstituted 1,2,4-oxadiazoles. chim.it This transformation is typically achieved through a [4+1] heterocyclization approach, where the four atoms of the C-N-O-H system of the amidoxime react with a one-atom component, usually a carbon electrophile. chim.it

The general pathway involves the reaction of the N'-hydroxycarboximidamide with an acylating agent, such as an acyl chloride, anhydride (B1165640), or carboxylic acid, to form an O-acylamidoxime intermediate. chim.it This intermediate can then undergo cyclodehydration to yield the 1,2,4-oxadiazole (B8745197) ring. chim.it For instance, reacting this compound with an appropriate acyl chloride would yield an O-acyl derivative, which upon heating or treatment with a dehydrating agent, would cyclize to the corresponding 3-(oxane-3-yl)-1,2,4-oxadiazole. A variety of catalysts, including PTSA-ZnCl2, can facilitate the synthesis of 1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org Room temperature cyclization of O-acylamidoximes can also be achieved using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). mdpi.com

The reaction of N'-hydroxybenzimidamide derivatives with anhydrides, such as cis-1,2,3,6-tetrahydrophthalic anhydride, has been shown to produce the corresponding 1,2,4-oxadiazole derivatives. researchgate.net Similarly, this compound could react with various anhydrides to form a diverse range of 1,2,4-oxadiazoles.

| Reactant for this compound | Resulting Heterocycle | Reaction Conditions/Intermediates |

| Acyl Halide / Carboxylic Acid | 3-(Oxane-3-yl)-1,2,4-oxadiazole | O-Acylamidoxime intermediate, followed by cyclodehydration. chim.it |

| Anhydride | 3-(Oxane-3-yl)-1,2,4-oxadiazole | Formation of an O-acylamidoxime followed by cyclization. researchgate.net |

| Nitrile | 3-(Oxane-3-yl)-1,2,4-oxadiazole | Catalyzed by agents like PTSA-ZnCl2. organic-chemistry.org |

The synthesis of 1,2,4-oxadiazolones from amidoximes is also a feasible pathway. This would typically involve reaction with a phosgene (B1210022) equivalent or a chloroformate to introduce the carbonyl group at the 5-position of the resulting heterocyclic ring.

Synthesis of Other Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Quinazolines, Triazoles)

The versatility of the N'-hydroxycarboximidamide functional group extends to the synthesis of other important heterocyclic systems.

Benzimidazoles : The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. ijfmr.comnih.gov While a direct reaction of this compound to form a benzimidazole (B57391) is not standard, it could potentially be converted into a suitable carboxylic acid or aldehyde derivative of oxane, which could then participate in a classical benzimidazole synthesis.

Quinazolines : A more direct route exists for the synthesis of quinazoline (B50416) derivatives. Amidoxime derivatives can react with isatoic anhydride in the presence of a catalyst like iron(III) chloride to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Therefore, this compound could be employed in this reaction to synthesize 2-(oxane-3-yl)quinazolin-4(3H)-one.

Triazoles : The synthesis of 1,2,3-triazoles can be achieved from 1,2,4-oxadiazole precursors through a process known as the Boulton-Katritzky rearrangement. chim.it This reaction involves the rearrangement of a 3-acyl-1,2,4-oxadiazole derivative. If this compound is first converted to a 3-acyl-1,2,4-oxadiazole, this product could then potentially undergo rearrangement to a 1,2,3-triazole. chim.it The synthesis of 1,2,3-triazoles is also commonly achieved through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. researchgate.net

| Starting Material | Target Heterocycle | General Method |

| This compound + Isatoic Anhydride | 2-(Oxane-3-yl)quinazolin-4(3H)-one | Iron(III) chloride catalyzed reaction. organic-chemistry.org |

| 3-Acyl-5-(oxane-3-yl)-1,2,4-oxadiazole | 1,2,3-Triazole derivative | Boulton-Katritzky rearrangement. chim.it |

Ring-Opening Reactions of the Oxane Moiety

The oxane (tetrahydropyran) ring is a cyclic ether and, while generally stable, can undergo ring-opening reactions under specific conditions, particularly in the presence of strong acids or Lewis acids. nih.govresearchgate.net The oxygen atom of the oxane ring can be protonated or can coordinate to a Lewis acid, which activates the C-O bonds towards nucleophilic attack.

Theoretical studies on intramolecular frustrated Lewis pairs (FLPs) have shown their capability to activate and open tetrahydrofuran (B95107) (THF) rings, which are structurally analogous to oxane. nih.gov This process involves the Lewis acidic center of the FLP interacting with the ring's oxygen atom, while the Lewis basic center attacks an adjacent carbon atom, leading to cleavage of the C-O bond. nih.gov Similarly, reactions of THF with certain boryl triflates in the presence of nucleophiles have resulted in ring-opening and incorporation of the resulting four-carbon chain into the final product. rsc.org

While no specific studies on the ring-opening of this compound have been found, it is reasonable to predict that the oxane moiety would exhibit reactivity similar to other tetrahydropyran (B127337) derivatives. Treatment with strong acids could lead to protonation of the ether oxygen, followed by nucleophilic attack, resulting in a ring-opened product. The specific outcome would depend on the nucleophile present and the reaction conditions. For example, reaction with a hydrohalic acid (like HBr or HI) could lead to the formation of a halo-alkanol derivative.

Coordination Chemistry and Metal Complexation

N'-hydroxyoxane-3-carboximidamide as a Ligand System

The amidoxime (B1450833) group possesses both a weakly acidic hydroxyl (-OH) group and a basic amino (-NH₂) group, making it amphoteric. mdpi.comresearchgate.net This dual character allows it to act as a versatile ligand. The nitrogen atom of the oxime is basic, while the hydroxyl group is acidic. mdpi.com A significant mesomeric effect from the amino group distinguishes the chemistry of amidoximes from that of simple oximes. mdpi.comresearchgate.net This electronic structure influences its ability to form stable complexes with various metal ions. researchgate.net Amidoxime ligands show a strong affinity for transition metals, lanthanides, and actinides, but have little attraction to alkali or alkaline earth metals like sodium, potassium, calcium, and magnesium. acs.org

Chelation Modes of the Amidoxime Functional Group

The amidoxime functional group exhibits diverse chelation modes, which are crucial for its application in areas like metal separation and catalysis. mdpi.comresearchgate.net

Neutral and Deprotonated Coordination Modes

The amidoxime group can coordinate to metal ions in both its neutral and deprotonated (amidoximato) forms. mdpi.com In the neutral form, the ligand typically coordinates through the nitrogen atom of the oxime group. Upon deprotonation of the hydroxyl group, the resulting amidoximato anion can act as a bidentate ligand, coordinating through both the oxime nitrogen and the oxygen atom to form a stable five-membered chelate ring. acs.orgnih.gov In many cases, the amino (-NH₂) group does not directly participate in coordination due to a mesomeric effect that imparts a partial positive charge on it. researchgate.net

Studies on uranyl complexes have identified at least eight different coordination modes involving neutral and singly deprotonated amidoxime groups. mdpi.com The specific mode of coordination can be influenced by factors such as the pH of the solution and the nature of the metal ion.

Multidentate Ligand Behavior and Synergistic Coordination

While the primary coordination involves the amidoxime group, the oxane oxygen in this compound could potentially act as an additional donor site, leading to multidentate ligand behavior. The flexible nature of multidentate amine ligands allows them to adapt their coordination to the specific metal ion and its steric requirements. nih.gov This can lead to synergistic coordination, where the different donor atoms of the ligand cooperate to enhance the stability of the metal complex. The ability of ligands to act as "on-demand" internal Lewis bases can facilitate reactions and stabilize reactive species. nih.gov In the context of this compound, the involvement of the oxane oxygen in coordination would classify it as a potentially tridentate ligand, although the primary binding is expected through the amidoxime moiety.

Formation and Stability of Metal-Amidoxime Complexes

Amidoxime-based ligands are known to form stable complexes with a variety of metal ions, with a particular emphasis in research on uranyl (UO₂²⁺) and transition metals due to their relevance in nuclear fuel extraction and catalysis. acs.orgmdpi.com

The stability of these complexes is generally high, a feature attributed to the formation of the five-membered chelate ring upon bidentate coordination of the deprotonated amidoxime group. acs.orgnih.gov The stability of metal complexes is often correlated with the basicity of the ligand; stronger bases tend to form more stable complexes. youtube.com The pH of the medium plays a critical role, as deprotonation of the ligand at higher pH values enhances its coordinating ability. youtube.com

For uranyl, amidoxime-functionalized materials are considered a feasible technology for its extraction from seawater. mdpi.com The binding is strong, with studies showing that in some cases, the uranyl ion is equatorially coordinated by three bidentate amidoximate groups. mdpi.com The stability constants for uranyl with amidoxime ligands have been measured and are significantly high. researchgate.netrsc.org

With transition metals, amidoxime ligands also form stable complexes. rsc.orgacs.orgdigitellinc.com The selectivity of amidoxime-based resins for certain metal ions, such as copper (II), lead (II), and especially uranium (VI), has been noted. researchgate.net The table below summarizes the stability constants for some metal-amidoxime complexes.

| Metal Ion | Ligand | Log K (Stability Constant) | Conditions |

| UO₂²⁺ | Benzamidoxime (B57231) | 12.4 | 25 °C, I=0 |

| UO₂²⁺ | Acetamidoxime (B1239325) | - | - |

| Ga(III) | Acetamidoximate | - | DFT calculations suggest stable complex formation |

Principles of Amidoxime-Functionalized Materials for Metal Adsorption and Separation

The ability of the amidoxime functional group to selectively chelate metal ions is the basis for its use in functionalized materials for metal adsorption and separation. acs.orgmdpi.comresearchgate.net These materials are typically polymers or resins onto which amidoxime groups have been grafted. acs.orgcnrs.fr

The primary application of these materials is the extraction of uranium from seawater, where the concentration of uranium is extremely low and other metal ions are present in much higher concentrations. mdpi.comresearchgate.net The high affinity and selectivity of the amidoxime group for the uranyl ion make this process feasible. researchgate.netrsc.orgnih.gov The adsorption mechanism generally involves the formation of a stable chelate complex between the amidoxime groups on the material's surface and the metal ion in solution. nih.gov

The efficiency of these materials depends on several factors, including the density of amidoxime groups, the porosity of the material, and the pH of the solution. researchgate.netacs.org The adsorption process is often pH-dependent, with higher efficiency at pH values where the amidoxime group is deprotonated. researchgate.netresearchgate.net The materials can often be regenerated by treating them with an acidic solution, which protonates the ligand and releases the metal ion, allowing for the reuse of the adsorbent. researchgate.net

The table below provides examples of amidoxime-functionalized materials and their applications in metal adsorption.

| Material | Target Metal Ion(s) | Key Findings |

| Amidoxime-functionalized chelating resin (PAO-g-PS) | Fe(III), Cr(III), Cd(II), Pb(II) | Efficient removal of heavy metal ions from aqueous solution. acs.org |

| Amidoxime-functionalized macroporous carbon | Heavy metals (e.g., Cu²⁺, Cd²⁺, Pb²⁺) | Rapid and high-capacity removal from water. acs.org |

| Poly(amidoxime) chelating resin from grafted sago starch | Cu(II), Pb(II), Fe(III), Co(II), Cd(II) | Significant binding capacity with rapid sorption rate. researchgate.net |

| Amidoxime-functionalized covalent organic frameworks (COFs) | Uranium | High efficiency and selectivity for uranium extraction from seawater. nih.gov |

| Amidoxime-functionalized MIL-53(Al) (MOF) | U(VI) | Enhanced sorption capacity for uranium. researchgate.net |

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies on N'-Hydroxyoxane-3-carboximidamide

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of this compound. mdpi.com These methods model the distribution of electrons within the molecule, which governs its geometry, stability, and reactivity.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry of this compound, finding the most stable three-dimensional arrangement of its atoms. researchgate.net From this optimized structure, a wealth of information can be derived. For instance, the analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Furthermore, QM methods allow for the calculation of various molecular properties. The distribution of charge throughout the molecule can be analyzed using techniques like Natural Bond Orbital (NBO) analysis, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). nih.gov This information is invaluable for predicting how the molecule will interact with other chemical species.

Energetic and Structural Analysis of Tautomeric and Stereoisomeric Forms

This compound can exist in different tautomeric and stereoisomeric forms, and computational methods are essential for analyzing their relative stabilities. The N'-hydroxyamidine functional group can undergo tautomerization between the amide oxime form and the imino hydroxylamine (B1172632) form.

Theoretical DFT studies on analogous N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine form by approximately 4-10 kcal/mol. researchgate.net However, the energy barrier for the uncatalyzed interconversion between these tautomers is quite high, calculated to be in the range of 30-70 kcal/mol. researchgate.net This substantial barrier suggests that at room temperature, the tautomers would not readily interconvert without a catalyst, and the specific form present would likely be dictated by the synthetic route used for its preparation.

The presence of chiral centers in the oxane ring and at the C=N bond (E/Z isomerism) also gives rise to multiple stereoisomers. Computational chemistry can be used to calculate the relative energies of these different isomers to determine the most thermodynamically stable configurations.

Table 1: Calculated Relative Energies for Tautomers of a Model N-hydroxyamidine Illustrative data based on findings for analogous compounds.

| Tautomeric Form | Method/Basis Set | Relative Energy (kcal/mol) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| Amide Oxime | B3LYP/6-311++G** | 0.00 (Reference) | 33-71 |

Source: Theoretical DFT study on N-hydroxy amidines. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in mapping out the potential reaction pathways for molecules like this compound. nih.govnih.gov By calculating the energies of reactants, transition states, and products, a detailed picture of a reaction's mechanism and kinetics can be developed.

A key reaction involving this class of compounds is the metabolic reduction of the N-hydroxyamidine (also known as an amidoxime) group back to an amidine. nih.gov This reaction is significant as amidoximes are often used as prodrugs for more basic amidine compounds, which may have poor absorption characteristics. nih.gov

Using QM calculations, the transition state for this reduction can be located and its energy calculated. This transition state energy determines the activation energy of the reaction, which is a key factor in its rate. nih.gov Computational studies can explore how factors like the presence of a catalyst (e.g., an enzyme like cytochrome P450) or solvent molecules can lower this activation barrier. researchgate.netnih.gov For example, studies on related tautomerisms have shown that the presence of water molecules can lower the activation barrier for proton transfer by assisting in the formation of a hydrogen-bonded network, thereby accelerating the reaction rate. researchgate.net

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. nih.govmdpi.com Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly employed within a DFT framework to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov

For this compound, one could calculate the expected ¹H and ¹³C NMR chemical shifts for each unique atom in its proposed structure. youtube.com By comparing the calculated spectrum with an experimentally obtained one, the structural assignment can be validated. Discrepancies between calculated and experimental shifts can often point to incorrect structural or stereochemical assignments. mdpi.com

Similarly, the vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. These calculated frequencies help in assigning specific peaks to the stretching or bending of particular bonds (e.g., C=N, O-H, C-O). Typically, calculated frequencies are scaled by a factor (e.g., ~0.96) to better match experimental data due to approximations in the computational methods. nih.gov

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data This table demonstrates the principle; actual data for the title compound is not available.

| Parameter | Functional Group | Predicted Value (Calculated) | Typical Experimental Value |

|---|---|---|---|

| ¹³C NMR Shift | C=N (Imine Carbon) | ~150-160 ppm | ~150-165 ppm |

| ¹H NMR Shift | O-H (Oxime) | ~9-12 ppm | ~9-13 ppm |

| IR Frequency | C=N Stretch | ~1640-1690 cm⁻¹ | ~1640-1690 cm⁻¹ |

Sources: General principles of NMR and IR spectroscopy and data from DFT calculations on similar compounds. nih.govmdpi.com

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum mechanics is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.govyoutube.com An MD simulation calculates the forces between atoms and uses the laws of motion to model their movements, providing a virtual movie of the molecule's behavior. youtube.com

MD simulations are particularly powerful for studying how a molecule like this compound might bind to a protein. youtube.comdrexel.edu By placing the molecule in a simulation box with a target protein and solvent, the binding process can be observed at an atomic level. These simulations can help identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the protein-ligand complex and can be used to calculate binding free energies, offering a prediction of the ligand's affinity for the target. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformation of molecules in solution. For N'-hydroxyoxane-3-carboximidamide, ¹H, ¹³C, and ¹⁵N NMR would provide critical information about its carbon-hydrogen framework, the electronic environment of each atom, and the connectivity within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the oxane ring and the N'-hydroxycarboximidamide group. The protons on the oxane ring would likely appear as complex multiplets in the range of 1.5 to 4.0 ppm. chemicalbook.com Specifically, the protons on the carbons adjacent to the ring oxygen (C2 and C6) would be deshielded and resonate at a higher chemical shift (typically 3.5-4.0 ppm) compared to the other ring protons (1.5-2.0 ppm). chemicalbook.comchemicalbook.com The proton at the C3 position, being attached to the carbon bearing the carboximidamide group, would also have a distinct chemical shift. The exchangeable protons of the -NH2 and -OH groups are expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. For instance, the N-H protons of primary amides typically appear between 5.0 and 8.0 ppm. udel.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments. The oxane ring carbons are expected to resonate in the aliphatic region. The carbons adjacent to the oxygen (C2 and C6) would be the most deshielded of the ring carbons, typically appearing around 68-75 ppm. researchgate.net The other oxane carbons (C4, C5) would likely be found further upfield, around 20-30 ppm. researchgate.net The C3 carbon, attached to the carboximidamide group, would be shifted downfield due to the electron-withdrawing nature of this group. The carboximidamide carbon (C=N) itself is expected to have the largest chemical shift, likely in the range of 150-165 ppm, which is characteristic of amidine and guanidine (B92328) carbons.

¹⁵N NMR Spectroscopy: ¹⁵N NMR, often performed using two-dimensional techniques like ¹H-¹⁵N HSQC due to the low natural abundance and gyromagnetic ratio of the ¹⁵N isotope, would be invaluable for characterizing the nitrogen environments. researchgate.netnih.gov The N'-hydroxycarboximidamide group has three distinct nitrogen atoms. Based on data for related guanidine and amide systems, the sp²-hybridized imino nitrogen (=N-) would be expected to have a chemical shift in the range of 160-220 ppm, while the sp³-hybridized amino nitrogen (-NH₂) would likely appear between 60-130 ppm. researchgate.net The nitrogen of the hydroxylamino group (-NOH) would have a unique chemical shift, potentially influenced by tautomeric equilibria.

Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Oxane Ring (C2-H, C6-H) | 3.5 - 4.0 |

| ¹H | Oxane Ring (other CH₂) | 1.5 - 2.0 |

| ¹H | -NH₂ | 5.0 - 8.0 (broad) |

| ¹H | -OH | Variable (broad) |

| ¹³C | C=N | 150 - 165 |

| ¹³C | Oxane Ring (C2, C6) | 68 - 75 |

| ¹³C | Oxane Ring (C3) | 40 - 50 |

| ¹³C | Oxane Ring (C4, C5) | 20 - 30 |

| ¹⁵N | =N- | 160 - 220 |

| ¹⁵N | -NH₂ | 60 - 130 |

| ¹⁵N | -NOH | Variable |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. These two methods are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be rich with information. Key vibrational bands would include:

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H and N-H stretching vibrations. researchgate.net The N-H stretching of the primary amine group (-NH₂) may appear as a doublet in this region.

C-H Stretching: Aliphatic C-H stretching from the oxane ring would be observed between 2850 and 3000 cm⁻¹.

C=N Stretching: A strong absorption band between 1640 and 1690 cm⁻¹ would be indicative of the C=N double bond of the carboximidamide group. nih.gov Studies on amidoximes have identified the C=N stretching band around 1650 cm⁻¹. nih.gov

N-H Bending: The N-H bending vibration of the amino group is expected to appear in the 1580-1650 cm⁻¹ region. nih.gov

C-O Stretching: A strong C-O-C stretching band from the ether linkage in the oxane ring would be prominent in the fingerprint region, typically around 1080-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the non-polar bonds. Expected signals include:

C-C and C-O Ring Vibrations: The skeletal vibrations of the oxane ring would be observable.

C=N Stretching: The C=N stretch would also be Raman active, providing complementary information to the IR spectrum.

Symmetric Stretching Modes: Symmetric stretching modes of the functional groups would generally give rise to strong Raman signals.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H/N-H Stretch | -OH, -NH₂ | 3200 - 3600 | Strong, Broad | Medium |

| C-H Stretch | Oxane Ring | 2850 - 3000 | Medium-Strong | Strong |

| C=N Stretch | Carboximidamide | 1640 - 1690 | Strong | Medium |

| N-H Bend | -NH₂ | 1580 - 1650 | Medium | Weak |

| C-O-C Stretch | Oxane Ring | 1080 - 1150 | Strong | Weak |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation (e.g., LC/MS/MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. Using a soft ionization technique like electrospray ionization (ESI) coupled with a mass analyzer (e.g., in an LC/MS/MS setup), one would expect to observe the protonated molecule [M+H]⁺, confirming the molecular weight of this compound.

Tandem mass spectrometry (MS/MS) would induce fragmentation of the parent ion, providing structural insights. Predicted fragmentation pathways for the [M+H]⁺ ion of this compound include:

Loss of Small Molecules: Neutral losses such as water (H₂O), ammonia (B1221849) (NH₃), or hydroxylamine (B1172632) (NH₂OH) are common fragmentation pathways for such compounds.

Ring Cleavage: The oxane ring could undergo characteristic cleavage, leading to fragments corresponding to the loss of portions of the ring.

Cleavage of the Carboximidamide Group: The bond between the oxane ring and the carboximidamide group could cleave, resulting in ions corresponding to each of these two structural units. For example, a prominent peak could arise from the formation of an acylium-like ion. researchgate.net The fragmentation of guanidines often involves the loss of ammonia or cyanamide.

Predicted Mass Spectrometry Data for this compound

| Ion | Description | Significance |

| [M+H]⁺ | Protonated molecule | Confirms molecular weight |

| [M+H - NH₃]⁺ | Loss of ammonia | Indicates presence of -NH₂ group |

| [M+H - H₂O]⁺ | Loss of water | Indicates presence of -OH group |

| [M+H - NH₂OH]⁺ | Loss of hydroxylamine | Characteristic of N-hydroxy compounds |

| Oxane-related ions | Fragments from ring cleavage | Structural information about the ring |

| Carboximidamide-related ions | Fragments from side-chain cleavage | Structural information about the functional group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule. The this compound molecule contains chromophores, which are parts of the molecule that absorb UV or visible light. The primary chromophore is the C=N double bond within the N'-hydroxycarboximidamide group, which also has non-bonding electrons on the nitrogen and oxygen atoms.

One would expect to observe electronic transitions in the UV region. These would likely include:

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the N or O atoms) to an anti-bonding π* orbital of the C=N double bond. These are typically of lower intensity and occur at longer wavelengths. Amides, for instance, show a similar n → π* transition around 215 nm. researchgate.net

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=N bond. These transitions are generally more intense and occur at shorter wavelengths.

The position and intensity of these absorption bands can be influenced by the solvent polarity and the pH of the solution, as protonation or deprotonation of the functional group can alter the electronic structure. For example, studies on amidoximes have utilized UV-Vis spectroscopy to monitor their reactions.

Predicted UV-Vis Absorption Data for this compound

| Transition | Chromophore | Predicted λ_max (nm) | Expected Molar Absorptivity (ε) |

| n → π | C=N, -NH₂, -OH | ~220 - 250 | Low |

| π → π | C=N | < 200 | High |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule.

Conformation: The exact conformation of the oxane ring (e.g., chair or boat) and the orientation of the N'-hydroxycarboximidamide substituent would be determined.

Stereochemistry: The relative stereochemistry of the substituents on the ring would be unambiguously established.

Intermolecular Interactions: The crystal packing would reveal intermolecular hydrogen bonds involving the -OH and -NH₂ groups, which are crucial for understanding the solid-state properties of the compound. X-ray studies on tetrahydropyran (B127337) derivatives have shown the importance of such interactions in their crystal packing.

The successful crystal structure determination of related compounds like (Z)-N'-hydroxy-2-morpholinonicotinimidamide underscores the utility of this technique for this class of molecules. researchgate.net

Predicted X-ray Crystallography Parameters for this compound

| Parameter | Information Gained |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of every atom |

| Bond Lengths/Angles | Geometric details of the molecule |

| Torsion Angles | Conformational details of the ring and side chain |

| Hydrogen Bonding Network | Intermolecular interactions in the solid state |

Chemical Derivatization and Transformative Applications

Diverse Synthetic Pathways for Amidoxime (B1450833) Modification

The amidoxime group (C(=NOH)NH2) is a rich platform for chemical modification. The primary and most fundamental synthetic route to amidoximes is the reaction of a nitrile-containing compound with hydroxylamine (B1172632). google.com In the context of N'-hydroxyoxane-3-carboximidamide, this involves the treatment of an oxane-3-carbonitrile precursor with hydroxylamine, typically in an aqueous medium. The pH of the reaction is a critical parameter to control, as it influences the reaction rate and the stability of the product. libretexts.org

Beyond this core synthesis, derivatization can proceed through several pathways:

N-Substitution: The amino group of the amidoxime can be substituted, leading to N-substituted amidoximes. This is a key strategy for modulating the electronic and steric properties of the molecule.

O-Alkylation/Acylation: The hydroxyl group of the amidoxime can be alkylated or acylated to produce O-substituted derivatives, which can alter solubility and reactivity.

Cyclization Reactions: The bifunctional nature of the amidoxime group makes it an excellent precursor for the synthesis of various heterocyclic compounds, such as 1,2,4-oxadiazoles. nih.gov

Complexation with Metal Ions: The amidoxime functionality is an excellent chelating agent for various metal ions, a property that is extensively exploited in material science. acs.org

These synthetic modifications are instrumental in fine-tuning the properties of this compound for specific applications, ranging from medicinal chemistry to materials science.

Synthesis and Reactivity of N-Substituted Amidoximes

The synthesis of N-substituted amidoximes is a significant area of research due to the prevalence of this moiety in bioactive molecules and as versatile synthetic intermediates. nih.gov A direct and efficient one-pot method involves the reaction of secondary amides with hydroxylamine, mediated by a dehydrating agent like the triphenylphosphine-iodine (Ph3P–I2) system. nih.gov This approach avoids the need to isolate amide intermediates and offers a broad substrate scope, accommodating both N-aryl and N-alkyl substituents under mild conditions. nih.gov

The proposed mechanism for this transformation involves the initial activation of the amide by the Ph3P–I2 reagent to form a reactive imidinium intermediate. nih.gov This intermediate is then displaced by hydroxylamine to yield the final N-substituted amidoxime. nih.gov This method has been successfully applied to produce a variety of N-substituted amidoximes in moderate to good yields. nih.gov

Another approach involves the reaction of N-substituted succinimides with hydroxylamine, which proceeds through the opening of the imide ring. mdpi.com This method is particularly useful when the pKa of the initial amine used to form the imide is lower than that of hydroxylamine. mdpi.com

The reactivity of N-substituted amidoximes is characterized by their ability to act as precursors for various heterocyclic systems. For example, they can undergo base-mediated carbonylative cyclization with reagents like 1,1'-carbonyldiimidazole (B1668759) to form 1,2,4-oxadiazol-5-ones. nih.gov

Table 1: Synthesis of N-Substituted Amidoximes

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| Secondary Amide | Ph3P–I2, Base, Hydroxylamine HCl | N-Substituted Amidoxime | One-pot, mild conditions, moderate to good yields nih.gov |

| N-Substituted Succinimide | Hydroxylamine | N-Hydroxybutaneamide derivatives | Ring-opening reaction, dependent on pKa values mdpi.com |

Reactions with Aldehydes and Ketones Leading to Novel Structures